2-(3-Hydroxypyrrolidin-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(3-Hydroxypyrrolidin-3-yl)-2-methylpropanoic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a hydroxyl group and a carboxylic acid group in this compound makes it an interesting target for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate amino acid derivative. For example, starting from 3-aminobutyric acid, the compound can be synthesized through a series of steps including protection of the amino group, cyclization to form the pyrrolidine ring, and subsequent deprotection and functionalization to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypyrrolidin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.
Scientific Research Applications
2-(3-Hydroxypyrrolidin-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypyrrolidin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Proline: An amino acid with a pyrrolidine ring.
Hydroxypyrrolidine derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-(3-Hydroxypyrrolidin-3-yl)-2-methylpropanoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the pyrrolidine ring. This combination of functional groups provides unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(2,6(10)11)8(12)3-4-9-5-8/h9,12H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQQHZPMIGLJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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